2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone
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Overview
Description
2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone typically involves multiple steps:
Formation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol: This intermediate is synthesized by converting benzoic acid into ethyl benzoate, followed by the formation of benzohydrazide.
Coupling with Piperidine Derivative: The 5-Phenyl-1,3,4-Oxadiazole-2-Thiol is then reacted with a piperidine derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or piperidine moiety.
Scientific Research Applications
2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal pathogens.
Biological Studies: It is used in studies to understand the biological mechanisms of oxadiazole derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in the oxadiazole ring can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-phenyl-ethanone
- 2-[(6-bromo-2-naphthyl)oxy]methyl-5-aryl-1,3,4-oxadiazole
- 5-(2-Aroyl)aryloxymethyl-2-phenyl-1,3,4-oxadiazole derivatives
Uniqueness
2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone is unique due to the presence of both the oxadiazole ring and the piperidine moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-13(18-9-5-2-6-10-18)11-21-15-17-16-14(20-15)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWEFMUJHRRBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329240 |
Source
|
Record name | 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49733948 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
484694-44-2 |
Source
|
Record name | 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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